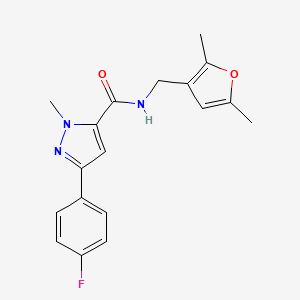

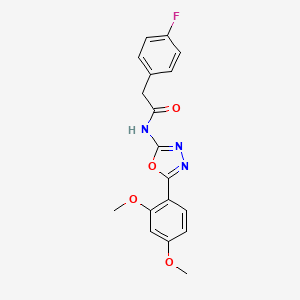

![molecular formula C19H22N4O2 B2920075 3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole CAS No. 1775313-73-9](/img/structure/B2920075.png)

3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The isoxazole ring is a key structural feature . The diazepine ring of a related compound, olanzapine, exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Chemical Reactions Analysis

The chemistry of isoxazole derivatives has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .Aplicaciones Científicas De Investigación

Antitubercular Agents

Researchers have explored derivatives similar to the compound for their potential as antitubercular agents. A study by Naidu et al. (2016) synthesized and evaluated a series of compounds, including ones with indole and piperazine structures, for their in vitro antitubercular activity against Mycobacterium tuberculosis strains. Certain derivatives exhibited moderate to very good activity, highlighting the potential of such structures in developing new antitubercular agents (Naidu et al., 2016).

Cytotoxic Agents

Another area of application is in the development of cytotoxic agents for cancer treatment. Köksal Akkoç et al. (2012) synthesized 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives and tested their cytotoxic activity against various human tumor cell lines. Some compounds showed significant cytotoxicity, suggesting the potential of indole-piperazine structures in cancer research (Köksal Akkoç et al., 2012).

Antimicrobial Agents

Compounds with indole and piperazine moieties have also been investigated for their antimicrobial properties. A study by Aouad (2017) focused on the synthesis and antimicrobial screening of novel isatin-1,2,3-triazoles with piperazine moieties. These compounds exhibited significant antimicrobial activities, underscoring the potential of such chemical structures in combating microbial infections (Aouad, 2017).

Serotonin Receptor Antagonists

The role of similar compounds as serotonin receptor antagonists has been explored, with potential implications for neurological and psychiatric conditions. Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles with piperazine substitutions, investigating their affinity for 5-HT2 receptors. These compounds showed promising results as selective serotonin receptor antagonists, which could be beneficial in treating disorders related to serotonin dysregulation (Andersen et al., 1992).

Mecanismo De Acción

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological target. For example, some isoxazole derivatives have been found to exhibit anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Direcciones Futuras

Isoxazole derivatives have shown promising biological activities and therapeutic potential, suggesting that they could be developed into clinically viable drugs . Future research could focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge .

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-14-16(12-21-25-14)13-22-6-8-23(9-7-22)19(24)10-15-11-20-18-5-3-2-4-17(15)18/h2-5,11-12,20H,6-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANASBINSZEWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

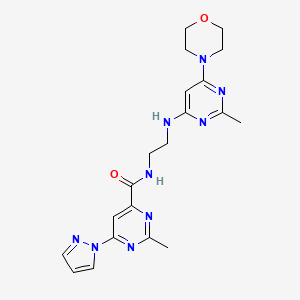

![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)

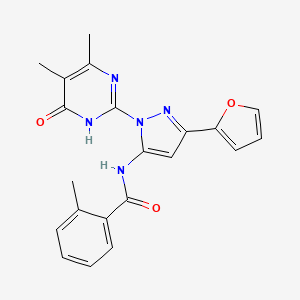

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)

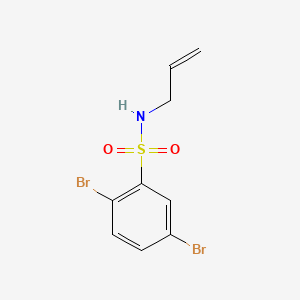

![1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2920001.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)

![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2920005.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B2920009.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2920010.png)

![3-Pyridin-3-yl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920012.png)